molecular formula C10H9F3N2S B13529351 3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine

3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B13529351
M. Wt: 246.25 g/mol
InChI Key: RMQVOTVZGCJOJE-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 1,1,1-trifluoro-2-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine has a wide range of scientific research applications:

    Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the trifluoromethyl group which may enhance certain biological activities.

    Benzothiazole-2-thiol: Exhibits strong antioxidant and anti-inflammatory activities, but differs in its sulfur-containing functional group.

    2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes, highlighting its unique photophysical properties.

The presence of the trifluoromethyl group in 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)8(14)5-9-15-6-3-1-2-4-7(6)16-9/h1-4,8H,5,14H2

InChI Key

RMQVOTVZGCJOJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)N

Origin of Product

United States

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